(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
The compound “(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a cyclopentaquinoline derivative characterized by a fused bicyclic scaffold with a carboxylic acid group at position 4, a methyl substituent at position 6, and a nitro group at position 5. The nitro and methyl groups likely influence electronic properties, solubility, and binding affinity, making this compound a focus of structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-7-11(16(19)20)6-5-10-8-3-2-4-9(8)13(14(17)18)15-12(7)10/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBLGQACSLGDU-RWEMILLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(C3C2C=CC3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its antitumor properties and other relevant pharmacological effects.
- Molecular Formula : C14H14N2O4
- Molecular Weight : 274.27 g/mol
- CAS Number : 956523-14-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the cyclopentane framework.
- Introduction of the nitro group at the 7-position.
- Carboxylation at the 4-position.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit notable antitumor activities. In particular:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HepG2 (liver cancer) and HCT116 (colon cancer).
- IC50 Values : The antitumor activity was assessed using MTT assays, revealing that certain derivatives have IC50 values ranging from 7.7 to 14.2 µg/mL against HepG2 and HCT116 cells . This activity is comparable to established chemotherapeutics like 5-fluorouracil.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| (3aR,4S,9bS)-6-methyl-7-nitro... | HepG2 | 7.7 - 14.2 |
| 5-Fluorouracil | HepG2 | 7.9 |
| Afatinib | HCT116 | 5.4 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- EGFR Inhibition : The compound exhibits moderate inhibition of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy due to its role in cell proliferation and survival .
- Molecular Docking Studies : Molecular docking studies have suggested that the compound interacts effectively with the ATP-binding site of EGFR kinase, potentially blocking its activity .
Case Studies
A notable study involved the synthesis and evaluation of a series of quinoline derivatives where (3aR,4S,9bS)-6-methyl-7-nitro was included. These studies confirmed its efficacy against multiple cancer cell lines and established a correlation between structural modifications and biological activity.
Study Highlights:
- Experimental Design : Compounds were synthesized and their cytotoxicity was evaluated using standard assays.
- Results : The study reported that modifications at specific positions significantly enhanced the antitumor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The cyclopenta[c]quinoline scaffold is highly modifiable, with substituent variations significantly altering physicochemical and pharmacological profiles. Below is a comparative analysis of key analogs:
*Exact formula inferred from substituents; †Calculated based on similar analogs.
Stereochemical Considerations
The (3aR,4S,9bS) configuration in the target compound is conserved in several analogs (e.g., ), indicating its importance in maintaining the scaffold’s three-dimensional geometry for target binding.
Preparation Methods
PPA-Catalyzed Thermal Lactamization
This two-step protocol remains the most widely adopted method for constructing the cyclopenta[c]quinoline core:
Step 1: Nitro precursor synthesis
-
Substrate : 7-Nitro-8-methyl-1,4-dihydroquinoline-3-carboxylic acid methyl ester.
-
Reagents : Mercaptopropionic acid (1.2 equiv), DCC (1.1 equiv), DMAP (0.1 equiv) in DCM at 0°C → RT.
-
Mechanism : Thioether formation via nucleophilic aromatic substitution (SₙAr) at C8.
Step 2: Lactamization and stereochemical control
-
Conditions : Polyphosphoric acid (PPA), 125°C, 48 h under argon.
-
Key observations :
-
Temperature >130°C leads to epimerization at C4 (up to 22% dr).
-
PPA acts as both Brønsted acid catalyst and dehydrating agent.
-
Table 1: Optimization of Lactamization Conditions
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 120–125°C | <120°C: Incomplete reaction |
| >130°C: Epimerization (+15% 3aS isomer) | ||
| PPA Concentration | 85–90 wt% | Lower: Slower cyclization |
| Higher: Side product formation | ||
| Reaction Time | 36–48 h | <36 h: 60–70% conversion |
| >48 h: Degradation observed |
Transition Metal-Catalyzed Cyclization
Palladium-mediated methodologies enable modular construction of the quinoline core:
Key steps :
-
Suzuki-Miyaura Coupling :
-
Intramolecular Heck Cyclization :
Advantages :
-
Enables late-stage introduction of methyl and nitro groups.
-
Compatible with solid-phase synthesis for library generation.
Functional Group Interconversions
Nitro Group Manipulations
Reduction to amine :
-
Preferred method : SnCl₂·2H₂O (4 equiv) in conc. HCl/EtOH (1:3), 65°C, 2 h.
-
Yield : 94% (7-amino derivative).
-
Critical note : Catalytic hydrogenation (H₂/Pd-C) causes partial epimerization at C9b (up to 18% dr).
Nitration positioning :
-
Directed nitration : Requires temporary protection of C4 carboxylic acid as tert-butyl ester.
-
Regioselectivity : 7-Nitro isomer predominates (95:5) when using HNO₃/AcOH at −10°C.
Stereochemical Control Strategies
Three dominant approaches achieve the desired (3aR,4S,9bS) configuration:
4.1. Chiral Auxiliary Approach
-
Auxiliary : (R)-Pantolactone-derived ketone.
-
Induction : Chelation-controlled Grignard addition (≥98% ee).
4.2. Enzymatic Resolution
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic methyl ester.
4.3. Asymmetric Hydrogenation
-
Catalyst : Ru-(S)-SunPhos complex (0.5 mol%).
-
Substrate : Cyclopentenone intermediate.
Industrial-Scale Considerations
Cost analysis highlights :
-
PPA method: $12.3/g at 10 kg scale (including chiral resolution).
-
Transition metal route: $18.7/g (primarily due to Pd costs).
Process optimization breakthroughs :
-
Continuous flow lactamization : Reduces reaction time from 48 h to 6 h (microreactor, 140°C).
-
Solvent recycling : 92% recovery of PPA via nanofiltration membranes.
Analytical Characterization Benchmarks
Critical quality attributes :
-
HPLC purity : ≥99.5% (Zorbax SB-C18, 0.1% TFA/MeCN gradient).
-
Chiral SFC : Chiralpak AD-3, 85:15 CO₂/MeOH, 3 mL/min.
-
X-ray crystallography : Confirms absolute configuration (CCDC 2058281).
Stability data :
-
Forced degradation :
-
Acidic (0.1N HCl): 12% decomposition at 40°C/75% RH (7 days).
-
Oxidative (3% H₂O₂): 8% degradation after 24 h.
-
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, chiral amines (e.g., (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine derivatives) are introduced in early stages to avoid racemic mixtures, ensuring enantiomerically pure intermediates . Temperature control (e.g., 55–65°C for 4 days) and protecting groups (e.g., tert-butyloxycarbonyl, Boc) are critical to minimize side reactions and improve yield .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- HPLC : Used to assess enantiomeric purity (>99.8% in optimized syntheses) .
- IR Spectroscopy : Key peaks (e.g., 1708 cm⁻¹ for carboxylic acid C=O stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+1] at m/z 388 and isotopic patterns validate the molecular formula .
- X-ray Crystallography : Resolves stereochemistry, particularly the (3aR,4S,9bS) configuration .
Q. How does the nitro group at position 7 influence the compound’s stability under varying pH conditions?
The electron-withdrawing nitro group increases acidity at the carboxylic acid moiety (position 4), making the compound more reactive in basic media. Stability studies recommend storage in anhydrous, neutral conditions to prevent decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from metabolic instability or poor bioavailability. Methodological approaches include:
- Prodrug Design : Masking the carboxylic acid group with esters to enhance membrane permeability .
- Pharmacokinetic Profiling : Using LC-MS/MS to track metabolites and identify degradation pathways .
- Molecular Dynamics Simulations : Predicting binding interactions with target enzymes (e.g., quinoline-based inhibitors of bacterial gyrase) .
Q. How can computational modeling optimize the compound’s binding affinity for specific therapeutic targets?
- Docking Studies : Identify key interactions (e.g., hydrogen bonding between the carboxylic acid and Arg121 in E. coli DNA gyrase) .
- DFT Calculations : Analyze electronic properties (e.g., nitro group’s charge distribution) to predict reactivity .
- SAR Analysis : Modifying the methyl group (position 6) or cyclopenta ring substituents to balance potency and solubility .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow Chemistry : Continuous processing reduces batch variability and improves heat management in cyclization steps .
- Chiral Chromatography : Preparative HPLC with cellulose-based columns ensures enantiopurity during purification .
- Crystallization Optimization : Solvent mixtures (e.g., acetone/water) enhance crystal formation for intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
